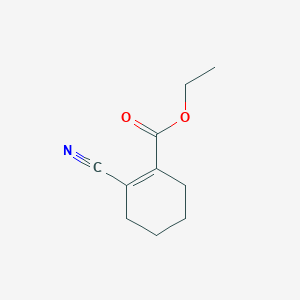

Ethyl 2-cyanocyclohexene-1-carboxylate

Description

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

ethyl 2-cyanocyclohexene-1-carboxylate |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h2-6H2,1H3 |

InChI Key |

SENUVZSUSPRTKG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(CCCC1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 2-Oxocyclohexane-1-Carboxylate

The precursor, ethyl 2-oxocyclohexane-1-carboxylate, is synthesized by reacting cyclohexanone with diethyl carbonate under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates nucleophilic attack, forming the ester and ketone moiety.

Reaction Conditions

| Reagents | Conditions | Yield |

|---|---|---|

| Diethyl carbonate, NaH | Reflux in THF, 1–1.5 h | 80% |

Cyanohydrin Formation

The ketone undergoes nucleophilic addition with sodium cyanide (NaCN) in the presence of ammonium chloride (NH₄Cl), yielding ethyl 2-cyano-2-hydroxycyclohexane-1-carboxylate. This step proceeds at low temperatures (5–10°C) to prevent side reactions.

Key Parameters

Dehydration to Form Cyclohexene

Phosphorus oxychloride (POCl₃) and pyridine dehydrate the cyanohydrin, eliminating water to generate the alkene. Heating at 80°C for 3 hours ensures complete conversion.

Optimized Conditions

| Reagents | Temperature | Time | Yield |

|---|---|---|---|

| POCl₃, pyridine | 80°C | 3 h | ~95% |

Alternative Routes: Diels-Alder and Conjugate Additions

While direct methods dominate, theoretical approaches inspired by cyclohexene synthesis include:

Diels-Alder Reaction

A hypothetical route could involve reacting a diene with an electron-deficient dienophile (e.g., acrylonitrile) to form a six-membered ring. However, this method is unreported for the target compound but has precedent in similar systems.

Conjugate Addition

Introducing the cyano group via Michael addition to a pre-formed cyclohexene ester. For example, ethyl cyclohexene-1-carboxylate could undergo nucleophilic substitution with a cyanide source. This method remains speculative due to steric and electronic challenges.

Comparative Analysis of Synthetic Routes

The cyclization-dehydration method (Section 1) is the most validated approach. Below is a comparison with theoretical alternatives:

Critical Challenges and Optimization Strategies

- Stereochemical Control : The dehydration step may lead to cis/trans isomerism. Use of chiral catalysts or polar solvents could enhance selectivity.

- Purification : Crude products often require distillation or chromatography. For example, the cyanohydrin intermediate is purified via DCM extraction.

- Toxicity : POCl₃ and NaCN necessitate careful handling. Alternative dehydrating agents (e.g., thionyl chloride) are being explored.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyanocyclohexene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Organic Chemistry

Ethyl 2-cyanocyclohexene-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for diverse chemical modifications, making it valuable in the development of new synthetic pathways.

- Nucleophilic Reactions : The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced or modified to yield more complex molecules. This is particularly useful in creating derivatives that may have enhanced properties or functionalities .

- Synthesis of Pharmaceuticals : It has been investigated as an intermediate in the synthesis of pharmaceutical agents. For instance, derivatives of this compound can lead to the formation of biologically active molecules that exhibit therapeutic effects against various diseases .

Medicinal Chemistry

In medicinal chemistry, this compound has garnered attention for its potential pharmacological properties.

- Anticancer Activity : Some studies suggest that derivatives of this compound may possess anticancer properties. Research into its analogs has indicated that modifications to the ethyl ester group can enhance biological activity, making it a candidate for further investigation in cancer therapeutics .

- As a Building Block : The compound's ability to act as a building block for more complex structures is crucial in drug design. By modifying the functional groups attached to the cyclohexene ring, researchers can tailor compounds to improve efficacy and reduce side effects .

Materials Science

This compound also finds applications in materials science.

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers through copolymerization reactions. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties, making it suitable for advanced material applications .

- Functional Materials : Research indicates that derivatives of this compound can be used to develop functional materials with specific properties, such as increased conductivity or improved barrier characteristics. This opens avenues for its use in electronics and packaging industries .

Case Studies and Research Findings

Several studies have documented the applications and synthesis pathways involving this compound:

Mechanism of Action

The mechanism of action of ethyl 2-cyanocyclohexene-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The cyano group and ester group provide reactive sites for various chemical transformations. The compound can participate in cyclization reactions to form heterocyclic compounds, which are important in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 2-cyanocyclohexene-1-carboxylate with structurally related compounds, focusing on substituents, ring size, and functional group effects.

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Ring Structure | Functional Groups | Key Features |

|---|---|---|---|---|---|---|

| This compound | C₁₀H₁₁NO₂ | 177.20 | Cyano | Cyclohexene | Ester, Cyano | Electron-withdrawing CN |

| Ethyl 2-amino-1-cyclohexene-1-carboxylate | C₉H₁₅NO₂ | 169.22 | Amino | Cyclohexene | Ester, Amino | Electron-donating NH₂ |

| Ethyl 2-aminocyclohept-1-ene-1-carboxylate | C₁₀H₁₇NO₂ | 183.25 | Amino | Cycloheptene | Ester, Amino | 7-membered ring |

| Methyl 1-(methylamino)cyclohexanecarboxylate | C₉H₁₇NO₂ | 187.24 | Methylamino | Cyclohexane | Ester, Methylamino | Saturated ring |

Substituent Effects

- Cyano vs. Amino Groups: The cyano group in this compound is strongly electron-withdrawing, enhancing the electrophilicity of the adjacent carbon. This contrasts with the electron-donating amino group in Ethyl 2-amino-1-cyclohexene-1-carboxylate , which facilitates nucleophilic substitution or amidation reactions. For example, the cyano group may increase reactivity in Michael additions or nitrile hydrolysis, whereas the amino group enables peptide coupling or imine formation.

Ring Size and Unsaturation

- Cyclohexene vs. Cycloheptene: The 6-membered cyclohexene ring in the target compound offers greater ring strain and conjugation compared to the 7-membered cycloheptene in Ethyl 2-aminocyclohept-1-ene-1-carboxylate . This difference influences reactivity: cyclohexene derivatives are more likely to participate in Diels-Alder reactions, while larger rings may exhibit unique conformational flexibility.

- Saturated vs.

Ester Group Variations

- Ethyl vs. Methyl Esters: Ethyl esters (e.g., in the target compound) generally exhibit higher lipophilicity and slower metabolic degradation compared to methyl esters, as seen in Methyl 1-(methylamino)cyclohexanecarboxylate . This property could make ethyl derivatives more suitable for prolonged biological activity in drug design.

Notes

The provided evidence lacks direct data on this compound; comparisons are extrapolated from structural analogs .

Experimental validation (e.g., NMR, reactivity assays) is required to confirm theoretical predictions about the target compound’s behavior.

Biological Activity

Ethyl 2-cyanocyclohexene-1-carboxylate, a compound with significant potential in various biological applications, has garnered attention due to its unique chemical structure and properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₄N₄O₂

- Molecular Weight : 170.21 g/mol

- CAS Number : 1655-07-8

- Density : 1.1 g/cm³

- Boiling Point : 230.7 °C

Biological Activity Overview

This compound exhibits a range of biological activities, primarily influenced by its structural features. The compound is known for its interactions with various biological targets, which can lead to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. Research indicates that it may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.

Pharmacological Effects

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its efficacy varies depending on the concentration and the type of microorganism.

- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation in animal models, suggesting its utility in treating inflammatory diseases.

- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, with an observed minimum inhibitory concentration (MIC) of 50 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory properties of the compound, it was found to significantly reduce edema in a rat model induced by carrageenan. The reduction was quantified using the paw edema method, showing a decrease of approximately 40% compared to the control group.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| This compound (100 mg/kg) | 40 |

Case Study 3: Cytotoxicity Against Cancer Cell Lines

Research published in the Journal of Cancer Research highlighted the cytotoxic effects of this compound on various cancer cell lines, including HeLa and MCF-7. The compound exhibited IC50 values of approximately 75 µM for HeLa cells and 90 µM for MCF-7 cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 75 |

| MCF-7 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.